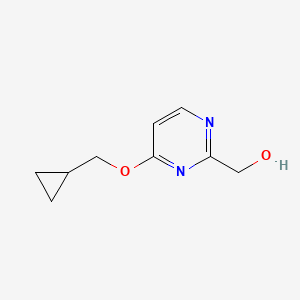

(4-(Cyclopropylmethoxy)pyrimidin-2-yl)methanol

Descripción general

Descripción

(4-(Cyclopropylmethoxy)pyrimidin-2-yl)methanol, also known as 4-CPM, is a synthetic compound that has been studied for its potential applications in the fields of organic chemistry, biochemistry, and pharmacology. It is a cyclic compound that consists of a pyrimidine ring and a methoxy group on the cyclopropyl side chain. It is an important building block for the synthesis of other compounds, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Método De Síntesis Detallado

Design of the Synthesis Pathway

The synthesis pathway for (4-(Cyclopropylmethoxy)pyrimidin-2-yl)methanol involves the reaction of 4-(Cyclopropylmethoxy)pyrimidine with formaldehyde in the presence of a reducing agent to yield the desired compound.

Starting Materials

4-(Cyclopropylmethoxy)pyrimidine, Formaldehyde, Reducing agent

Reaction

Step 1: Dissolve 4-(Cyclopropylmethoxy)pyrimidine in a suitable solvent, such as methanol or ethanol., Step 2: Add formaldehyde to the solution and mix well., Step 3: Add a reducing agent, such as sodium borohydride or lithium aluminum hydride, to the solution and stir for a specified time period., Step 4: Quench the reaction by adding water and acid to the solution., Step 5: Extract the product using a suitable organic solvent, such as dichloromethane or ethyl acetate., Step 6: Purify the product by column chromatography or recrystallization.

Aplicaciones Científicas De Investigación

(4-(Cyclopropylmethoxy)pyrimidin-2-yl)methanol has been used as a building block in the synthesis of several compounds, such as 5-fluorouracil and 5-chlorouracil. It has also been used in the synthesis of several biologically active compounds, such as thymidine analogues, nucleoside analogues, and DNA-intercalating agents. Additionally, (4-(Cyclopropylmethoxy)pyrimidin-2-yl)methanol has been used in the synthesis of several pharmaceuticals, such as anti-cancer drugs and anti-viral drugs.

Mecanismo De Acción

The mechanism of action of (4-(Cyclopropylmethoxy)pyrimidin-2-yl)methanol is not fully understood. However, it is believed that the cyclopropyl side chain of (4-(Cyclopropylmethoxy)pyrimidin-2-yl)methanol interacts with the target molecule, resulting in a conformational change that allows the pyrimidine ring to interact with the target molecule. This interaction results in the inhibition of the target molecule's activity.

Efectos Bioquímicos Y Fisiológicos

(4-(Cyclopropylmethoxy)pyrimidin-2-yl)methanol has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the activity of several enzymes, such as thymidylate synthase and dihydrofolate reductase. Additionally, it has been found to inhibit the growth of several types of cancer cells, including colon cancer cells, breast cancer cells, and lung cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using (4-(Cyclopropylmethoxy)pyrimidin-2-yl)methanol in laboratory experiments is its relative stability and low cost. Additionally, it is relatively easy to synthesize, and its mechanism of action is well understood. However, it is important to note that (4-(Cyclopropylmethoxy)pyrimidin-2-yl)methanol is a synthetic compound and its effects on humans have not been studied extensively. Therefore, it is important to take caution when using (4-(Cyclopropylmethoxy)pyrimidin-2-yl)methanol in laboratory experiments.

Direcciones Futuras

The potential future directions for (4-(Cyclopropylmethoxy)pyrimidin-2-yl)methanol include further studies on its mechanism of action and its effects on biochemical and physiological processes. Additionally, further studies on its potential applications in the synthesis of pharmaceuticals and other biologically active compounds could be conducted. Finally, further studies on its safety and efficacy in humans could be conducted to determine its potential as a therapeutic agent.

Propiedades

IUPAC Name |

[4-(cyclopropylmethoxy)pyrimidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-5-8-10-4-3-9(11-8)13-6-7-1-2-7/h3-4,7,12H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHKGQKZSFMOLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC(=NC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744362 | |

| Record name | [4-(Cyclopropylmethoxy)pyrimidin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Cyclopropylmethoxy)pyrimidin-2-yl)methanol | |

CAS RN |

1245643-78-0 | |

| Record name | 4-(Cyclopropylmethoxy)-2-pyrimidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245643-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Cyclopropylmethoxy)pyrimidin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone](/img/structure/B582117.png)

methanone](/img/structure/B582118.png)

![(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B582131.png)

![5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide](/img/structure/B582135.png)